

# Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Carotegrast |           |
| Cat. No.:            | B1668454    | Get Quote |

Carotegrast methyl, an orally administered  $\alpha 4$ -integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clinical trial. The head-to-head comparison against a placebo revealed a statistically significant improvement in clinical response rates for patients treated with **carotegrast** methyl. This guide provides a comprehensive overview of the clinical trial data, experimental protocols, and the mechanism of action of **carotegrast** methyl for researchers, scientists, and drug development professionals.

## **Efficacy in Moderately Active Ulcerative Colitis**

The primary endpoint of the multicenter, randomized, double-blind, placebo-controlled, phase 3 study (AJM300/CT3) was the clinical response rate at week 8.[1] The trial enrolled 203 patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.[1]

#### Key Findings:

- At week 8, a significantly higher proportion of patients in the carotegrast methyl group achieved a clinical response compared to the placebo group.[2][3][4]
- Statistically significant improvements were also noted in secondary endpoints, including
  mucosal remission rate and rectal bleeding disappearance rate for the carotegrast methyl
  group.[1]



 The study continued for up to 24 weeks for patients who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, with continued positive outcomes for the carotegrast methyl group.[5]

| Efficacy                          | Carotegrast       | Placebo           | Odds Ratio       | p-value |
|-----------------------------------|-------------------|-------------------|------------------|---------|
| Outcome                           | Methyl (n=102)    | (n=101)           | (95% CI)         |         |
| Clinical<br>Response at<br>Week 8 | 45% (46 patients) | 21% (21 patients) | 3.30 (1.73–6.29) | 0.00028 |

Table 1: Clinical Response Rate at Week 8.[2][3][4]

## **Safety and Tolerability Profile**

**Carotegrast** methyl was well-tolerated among the study participants. The incidence of adverse events was similar between the **carotegrast** methyl and placebo groups.[2][3][6]

- The most commonly reported adverse event was nasopharyngitis.[3][6]
- Most adverse events were mild to moderate in severity.[3][6]
- No deaths were reported during the study.[3][6] A serious adverse event of anal abscess was
  reported in one patient in the carotegrast methyl group but was considered unrelated to the
  study drug.[3]

| Adverse Event                     | Carotegrast Methyl (n=102)          | Placebo (n=101)   |
|-----------------------------------|-------------------------------------|-------------------|
| Any Adverse Event                 | 38% (39 patients)                   | 39% (39 patients) |
| Nasopharyngitis                   | 10% (10 patients)                   | 11% (11 patients) |
| Treatment-Related Nasopharyngitis | 3% (3 patients)                     | 4% (4 patients)   |
| Serious Adverse Events            | 1 patient (anal abscess, unrelated) | 0 patients        |



Table 2: Incidence of Adverse Events.[2][3][6]

## **Experimental Protocols**

The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 82 hospitals and clinics in Japan.[2][3][4]

Patient Population: The study enrolled patients with a Mayo Clinic score of 6-10, an endoscopic subscore of  $\geq 2$ , and a rectal bleeding subscore of  $\geq 1$ , who had an inadequate response or intolerance to mesalazine.[2][3][4]

Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either 960 mg of **carotegrast** methyl or a placebo, administered orally three times daily for 8 weeks.[2][3][7] For those who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, the treatment was continued for up to 24 weeks.[2][7]

Primary and Secondary Endpoints: The primary endpoint was the proportion of patients with a clinical response at week 8, defined as a reduction in the Mayo Clinic score of  $\geq$ 30% and  $\geq$ 3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of  $\geq$ 1 or a rectal bleeding subscore of  $\leq$ 1.[3] Secondary endpoints included the endoscopic remission rate.[8]

# Visualizing the Mechanism and Trial Workflow

To better understand the biological activity of **carotegrast** methyl and the design of the clinical trial, the following diagrams are provided.





#### Click to download full resolution via product page

Caption: Mechanism of action of carotegrast methyl.



Click to download full resolution via product page



Caption: Workflow of the AJM300/CT3 clinical trial.

Carotegrast methyl, with its targeted mechanism of inhibiting  $\alpha 4$ -integrin, presents a novel oral therapeutic option for patients with moderately active ulcerative colitis who have not responded adequately to conventional therapy.[9][10][11] The robust data from the phase 3 clinical trial underscores its potential as an effective and well-tolerated induction therapy.[2][3] The drug received its first approval in Japan in March 2022 for the treatment of moderate ulcerative colitis.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: Carotegrast Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) Primary Endpoint Achieved | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients...: Falk Foundation [falkfoundation.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. AJM300 (carotegrast methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Phase III Clinical Study Data of AJM300 (Nonproprietary Name: Carotegrast Methyl)
   Conducted in Japan for Treatment of Ulcerative Colitis (AJM300/CT3 Study) will be
   presented in the 16th Congress of European Crohn's and Colitis Organisation (ECCO'21) |
   News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 9. researchgate.net [researchgate.net]



- 10. What is the mechanism of Carotegrast methyl? [synapse.patsnap.com]
- 11. What is Carotegrast methyl used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668454#head-to-head-clinical-trials-involving-carotegrast-methyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com